Methyl 3-methoxysalicylate
Overview
Description
Methyl 3-methoxysalicylate, also known as Methyl 2-Hydroxy-3-methoxybenzoate or 2-Hydroxy-3-methoxybenzoic Acid Methyl Ester, is an organic compound . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O4 . The molecular weight is 182.18 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The maximum absorption wavelength is 320 nm in Dioxane .Scientific Research Applications
Fluorescence Characteristics
Methyl 3-methoxysalicylate, along with its derivatives, exhibits unique fluorescence properties. Studies have compared its emission spectra, quantum yields, and lifetimes with those of other salicylic acid derivatives, revealing notable differences in fluorescence. These findings are significant for understanding the photophysics of these compounds (Acuña et al., 1985).
Biological Metabolism
Research into the metabolism of methoxybenzoic acids by anaerobic bacteria has shown that this compound and similar compounds can be transformed into hydroxylated derivatives. This process is pivotal in understanding the bioconversion mechanisms of such compounds in various bacterial strains (Deweerd et al., 1988).
Interaction with Singlet Molecular Oxygen
Studies on methyl salicylate and related compounds, including this compound, have explored their interactions with singlet molecular oxygen. These interactions are crucial for understanding the photostabilizing properties of these compounds and their potential as protective agents against oxygen-mediated degradation in various materials (Soltermann et al., 1995).
Drug Absorption Enhancement
Research has demonstrated the role of sodium 5-methoxysalicylate in enhancing the intestinal absorption of insulin in rats. This finding is significant for developing methods to improve drug absorption and efficacy (Nishihata et al., 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-methoxysalicylate, also known as Methyl 2-hydroxy-3-methoxybenzoate, is a chemical compound that has been used in laboratory settings and for the synthesis of substances
Mode of Action
It is known that methyl salicylate, a similar compound, acts as a counter-irritant, alleviating musculoskeletal pain by irritating the sensory nerve endings . This irritation is thought to mask the underlying musculoskeletal pain and discomfort
Biochemical Pathways
This compound may be involved in similar biochemical pathways as Methyl salicylate. Methyl salicylate is known to act as an inducer of plant defense against pathogens and certain herbivores, particularly aphids . It is synthesized in plants from salicylic acid, which starts from chorismic acid and undergoes a series of chemical reactions through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Pharmacokinetics
It is known that methyl salicylate is absorbed through the skin when applied topically .
Result of Action
Methyl salicylate, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advised to handle this compound only outdoors or in a well-ventilated area . It is also recommended to avoid breathing in the dust of this compound .
properties
IUPAC Name |
methyl 2-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCJLJJIXYLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212836 | |
Record name | Methyl 3-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6342-70-7 | |
Record name | Methyl 2-hydroxy-3-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxysalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxysalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methoxysalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 3-methoxysalicylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P453VWE7LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl 3-methoxysalicylate contribute to the catalytic activity of Ln2Ni2 clusters in CO2 conversion?
A1: this compound (HL) acts as a polydentate ligand in the formation of heterometallic tetranuclear clusters with the formula Ln2Ni2(NO3)4L4(μ3-OCH3)2·2(CH3CN) []. The presence of multiple coordination sites on the ligand allows it to bind to both Ln(III) and Ni(II) ions, creating a multimetallic center. This multimetallic center, along with exposed metal sites, acts as a Lewis acid, activating CO2 molecules and facilitating their conversion []. Research suggests that the synergistic effect of both metal centers contributes significantly to the high efficiency of CO2 conversion observed in these clusters, particularly cluster 3, which achieved a remarkable 96% yield at atmospheric pressure and low temperature [].
Q2: What role does this compound play in the luminescent properties of the Zn(II) clusters?
A2: In the Zn(II) clusters, this compound (HL) again serves as a ligand, forming clusters with blue fluorescence at room temperature []. While the compound itself doesn't directly contribute to phosphorescence, its role is crucial in establishing a specific structural environment. Single-crystal X-ray structural analysis and time-dependent density-functional theory (TD-DFT) calculations revealed that the observed blue fluorescence originates from the singlet ligand-centered (1 LC) excited state of the this compound ligand []. Interestingly, in the presence of iodide counter anions, an external heavy-atom effect (EHE) induces phosphorescence. This EHE arises from strong CH-I interactions between the this compound ligand and the iodide anions, leading to phosphorescence with a long emission lifetime at 77 K [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.